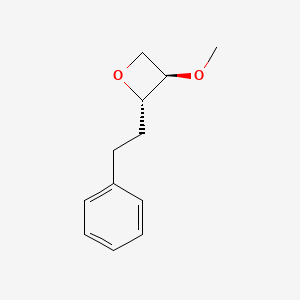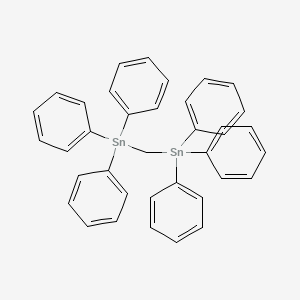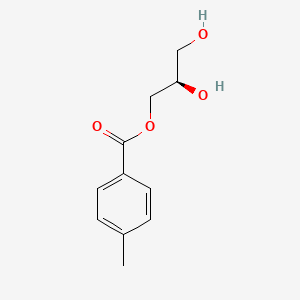
(2R)-2,3-Dihydroxypropyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,3-Dihydroxypropyl 4-methylbenzoate is an organic compound that features a dihydroxypropyl group attached to a 4-methylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-Dihydroxypropyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with (2R)-2,3-dihydroxypropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2,3-Dihydroxypropyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, usually in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
(2R)-2,3-Dihydroxypropyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2,3-Dihydroxypropyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The dihydroxypropyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The aromatic ring may also interact with hydrophobic regions of proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
- Ethyl 2,3-dihydroxypropyl benzoate
- Propyl 4-methylbenzoate
Uniqueness
(2R)-2,3-Dihydroxypropyl 4-methylbenzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its dihydroxypropyl group allows for versatile chemical modifications, while the 4-methylbenzoate moiety provides stability and potential for aromatic interactions.
Propiedades
Número CAS |
74628-83-4 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
[(2R)-2,3-dihydroxypropyl] 4-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-8-2-4-9(5-3-8)11(14)15-7-10(13)6-12/h2-5,10,12-13H,6-7H2,1H3/t10-/m1/s1 |
Clave InChI |
KIOKYCVVNSPFNL-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)OC[C@@H](CO)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


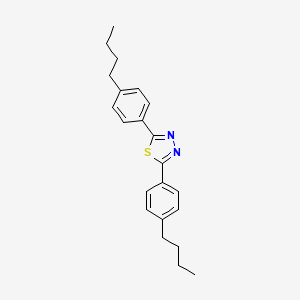
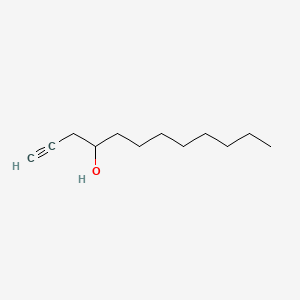
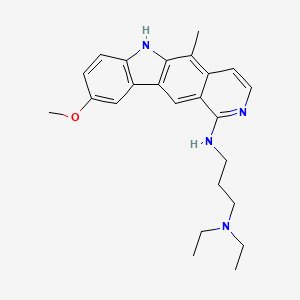
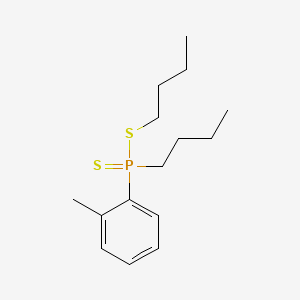
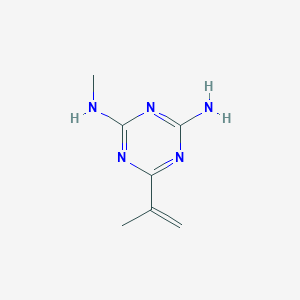
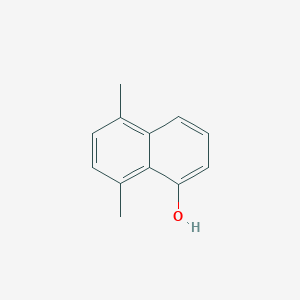
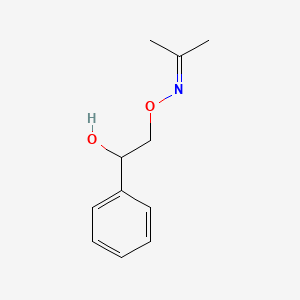
![2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B14454069.png)
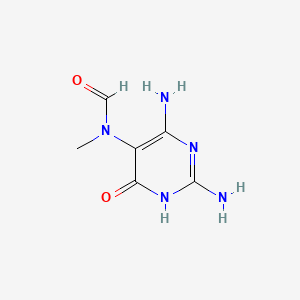
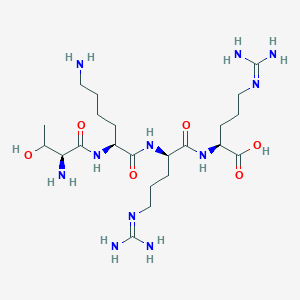
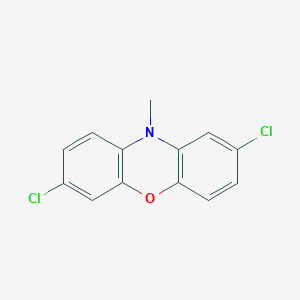
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
